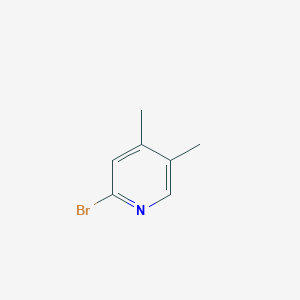

2-Bromo-4,5-dimethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,5-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVKPSUMDAFRQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452980 | |

| Record name | 2-BROMO-4,5-DIMETHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66533-31-1 | |

| Record name | 2-BROMO-4,5-DIMETHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4,5-dimethylpyridine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-4,5-dimethylpyridine

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will move beyond a simple recitation of facts to provide a foundational understanding of its structure, reactivity, and practical application, grounded in mechanistic principles and field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound, identified by CAS Number 66533-31-1, is a disubstituted pyridine derivative.[1][2] The structural arrangement—a bromine atom at the electron-deficient C2 position and two methyl groups on the C4 and C5 positions—is central to its chemical behavior and synthetic versatility. The electron-withdrawing nature of the ring nitrogen activates the C2 position for nucleophilic substitution and metal-catalyzed cross-coupling reactions, making the bromine atom an excellent leaving group and a versatile synthetic handle.[3][4]

The fundamental physicochemical properties of this compound are critical for its appropriate handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 66533-31-1 | [1][2] |

| Molecular Formula | C₇H₈BrN | [2] |

| Molecular Weight | 186.05 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Predicted Boiling Point | 252.6 ± 35.0 °C | [1] |

| Predicted Density | 1.415 ± 0.06 g/cm³ | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

| SMILES | CC1=CC(=NC=C1C)Br | [2] |

| InChIKey | OTVKPSUMDAFRQC-UHFFFAOYSA-N | [2] |

Synthesis and Spectroscopic Characterization

The synthesis of substituted bromopyridines often follows established pathways, such as the diazotization of the corresponding aminopyridine (a Sandmeyer-type reaction) or direct bromination of the parent heterocycle, though the latter can suffer from regioselectivity issues. For this compound, a common laboratory-scale synthesis would involve the diazotization of 2-Amino-4,5-dimethylpyridine in the presence of hydrobromic acid and sodium nitrite.[5]

Characterization relies on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR will show distinct signals for the two aromatic protons and the two methyl groups, with chemical shifts influenced by their position relative to the nitrogen and bromine atoms. ¹³C NMR will confirm the presence of seven unique carbon environments.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br isotopes), with the molecular ion peak confirming the molecular weight.[2]

-

Infrared (IR) Spectroscopy: Key vibrational bands will correspond to C=C and C=N stretching within the aromatic ring (typically 1600-1400 cm⁻¹) and C-H stretching of the methyl and aromatic groups.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its reactivity, which allows for its elaboration into more complex molecular architectures. The C2-bromine is the primary site of reaction, enabling a host of transformations critical to modern drug discovery.

Caption: Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is paramount in drug development for constructing complex molecular scaffolds. This compound is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent.[6][7][8] This is extensively used to synthesize biaryl compounds, a common motif in kinase inhibitors and other therapeutic agents.[9][10]

Protocol: Synthesis of 2-(4-methoxyphenyl)-4,5-dimethylpyridine

-

Rationale: This protocol exemplifies a standard Suzuki coupling. A palladium catalyst with a phosphine ligand is used to facilitate the catalytic cycle. A weak base like potassium carbonate is sufficient and helps prevent the degradation of sensitive functional groups. A mixed solvent system of toluene and water allows both organic and inorganic reagents to be in proximity.

-

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene, anhydrous and degassed

-

Water, degassed

-

Standard inert atmosphere glassware (Schlenk flask, condenser)

-

-

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 organic:aqueous ratio).

-

Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. The choice of temperature is crucial; it must be high enough to ensure a reasonable reaction rate but low enough to prevent catalyst decomposition.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting bromopyridine is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-arylpyridine.

-

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[11][12][13][14] This reaction couples the bromopyridine with a primary or secondary amine.

Protocol: Synthesis of N-benzyl-4,5-dimethylpyridin-2-amine

-

Rationale: This protocol uses a more sterically demanding and electron-rich phosphine ligand (e.g., BINAP) which is often more effective for C-N coupling than simpler phosphines.[15] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.[12]

-

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

(±)-BINAP (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene, anhydrous and degassed

-

-

Procedure:

-

Catalyst Pre-formation/Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk flask.

-

Reagent Addition: Add anhydrous toluene, followed by this compound and benzylamine.

-

Reaction Execution: Heat the mixture to 100 °C with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

-

Grignard Reagent Formation

The bromine atom can be exchanged with magnesium to form a Grignard reagent, which then acts as a potent nucleophile. This opens a pathway to introduce a wide variety of carbon-based functional groups.

-

Causality and Protocol Considerations: The formation of Grignard reagents from pyridyl halides can be less straightforward than from simple aryl halides due to potential side reactions involving the nitrogen atom.[16] The use of tetrahydrofuran (THF) as a solvent is often critical, as it is more effective at solvating the Grignard reagent than diethyl ether.[16] Initiation may require an activating agent like iodine or 1,2-dibromoethane.[17]

Workflow: Grignard Formation and Reaction with an Electrophile

Caption: Experimental workflow for Grignard reagent synthesis and use.

Applications in Drug Discovery

The primary application of this compound is as a versatile intermediate in the synthesis of biologically active molecules.[18] It is specifically noted as a reagent in the preparation of tetrahydroindazoles, which are being investigated as inhibitors of human dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway and is a validated therapeutic target for autoimmune diseases like rheumatoid arthritis, as well as for certain cancers. The ability to easily functionalize the pyridine core via the bromo-substituent allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate precautions.

-

Hazards: It is classified as a combustible liquid that can cause skin and serious eye irritation.[19][20]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.[19] Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dark place under an inert atmosphere, as it may be air-sensitive.[19][21]

References

- Chem-Impex. (n.d.). 2-Bromo-4,6-dimethylpyridine.

- Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine?.

- Organic Syntheses. (n.d.). 2-bromopyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). The Expanding Role of 2-Bromo-N,N-dimethylpyridin-4-amine in Modern Chemical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine.

- Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.

- ChemicalBook. (2025, July 16). 2-BROMO-4,5-DIMETHYL-PYRIDINE | 66533-31-1.

- ChemicalBook. (2025, July 24). 2-Bromo-5-fluoropyridine | 41404-58-4.

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylpyridine 97 4926-28-7.

- PubChem. (n.d.). This compound.

- Benchchem. (2025). An In-depth Technical Guide to 2-Bromo-4-methylpyridine: Structure, Nomenclature, and Synthetic Applications.

- TCI Chemicals. (n.d.). 2-Bromo-4,6-dimethylpyridine | 4926-26-5.

- MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.

- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4,6-dimethylpyridine 97 89856-44-0.

- PubChem. (n.d.). 5-Bromo-2,4-dimethylpyridine.

- AiFChem. (n.d.). 66533-31-1 | this compound.

- BLD Pharm. (n.d.). 66533-31-1|this compound.

- National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2....

- Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.

- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.

- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.

- ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- Benchchem. (n.d.). Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.

- Grokipedia. (n.d.). Buchwald–Hartwig amination.

- Schnyder Safety Chemistry. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Journal of the Chemical Society C. (n.d.). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde.

- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

- Synlett. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

Sources

- 1. 2-BROMO-4,5-DIMETHYL-PYRIDINE | 66533-31-1 [chemicalbook.com]

- 2. This compound | C7H8BrN | CID 11041435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarship.claremont.edu [scholarship.claremont.edu]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 17. schnyderchemsafety.com [schnyderchemsafety.com]

- 18. chemimpex.com [chemimpex.com]

- 19. 2-Bromo-4,6-dimethylpyridine | 4926-26-5 | TCI AMERICA [tcichemicals.com]

- 20. 66533-31-1 | this compound - AiFChem [aifchem.com]

- 21. 66533-31-1|this compound|BLD Pharm [bldpharm.com]

2-Bromo-4,5-dimethylpyridine: A Strategic Scaffold in Medicinal Chemistry

The following is an in-depth technical guide for 2-Bromo-4,5-dimethylpyridine , structured for researchers and drug development professionals.

CAS Number: 66533-31-1

Molecular Formula: C

Executive Summary

This compound is a high-value heteroaromatic intermediate characterized by a reactive electrophilic center at the C2 position and a lipophilic, sterically defined 4,5-dimethyl substitution pattern. Unlike simple halopyridines, the vicinal methyl groups in this scaffold provide unique hydrophobic interactions and metabolic stability profiles in drug candidates. This guide analyzes its synthetic utility, reactivity profile, and application in fragment-based drug discovery (FBDD).

Chemical Identity & Structural Significance[1][2][3][4]

Structural Logic

The molecule consists of a pyridine ring substituted with a bromine atom at the ortho position (C2) relative to the nitrogen, and two methyl groups at the para (C4) and meta (C5) positions.

-

C2-Bromine Handle: The C2 position is electronically deficient due to the inductive effect of the adjacent nitrogen (

effect) and the resonance withdrawal. This makes the C-Br bond highly activated for Nucleophilic Aromatic Substitution ( -

4,5-Dimethyl Motif:

-

Steric Occlusion: The methyl groups restrict rotation in biaryl systems constructed via cross-coupling, potentially locking active conformations (atropisomerism).

-

Lipophilicity: Increases

, enhancing membrane permeability compared to unsubstituted pyridines. -

Metabolic Blocking: The C4/C5 methyls block common sites of oxidative metabolism (P450-mediated hydroxylation), extending the half-life of derived pharmacophores.

-

Physicochemical Properties

| Property | Value | Note |

| Appearance | White to light yellow solid/crystalline powder | Low melting point solid; may appear as a supercooled liquid. |

| Melting Point | 35–40 °C (approximate) | Often semi-solid at ambient temps. |

| Boiling Point | ~240 °C (predicted) | High boiling point allows high-temp coupling reactions. |

| Solubility | DCM, THF, EtOAc, Toluene | Poorly soluble in water; requires organic co-solvents. |

| pKa | ~2.5 (Conjugate acid) | Weakly basic due to Br electron withdrawal. |

Synthetic Pathways

While direct bromination of 3,4-lutidine yields inseparable mixtures, the authoritative synthesis relies on the Sandmeyer-type transformation (Craig Method) of the corresponding 2-aminopyridine. This ensures regiochemical purity.

Primary Route: Diazotization-Bromination

Precursor: 2-Amino-4,5-dimethylpyridine (derived from 3,4-lutidine via Chichibabin reaction).

Mechanism:

-

Diazotization: The exocyclic amine is converted to a diazonium salt (

) using sodium nitrite in hydrobromic acid. -

Substitution: The diazonium group is displaced by bromide. Unlike benzene derivatives, pyridyl diazonium salts are unstable; the reaction is often conducted in situ at low temperatures followed by warming.

Visualization of Synthesis Logic

Figure 1: Regioselective synthesis pathway ensuring high purity of the C2-bromo isomer.

Experimental Protocol: Sandmeyer Bromination

Note: This protocol is adapted from standard methodologies for 2-bromopyridines to ensure safety and yield.

Reagents[3][5]

-

2-Amino-4,5-dimethylpyridine (1.0 eq)

-

Hydrobromic acid (48% aq., 4.0 eq)

-

Bromine (

, 1.5 eq)[2] -

Sodium Nitrite (

, 2.5 eq) -

Sodium Hydroxide (NaOH, 20% aq.)

Step-by-Step Methodology

-

Salt Formation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 2-Amino-4,5-dimethylpyridine. Carefully add 48% HBr at 0°C. Stir until the amine hydrobromide salt precipitates/suspends.

-

Bromine Addition: Add elemental bromine dropwise while maintaining the temperature below 5°C. The mixture will form a perbromide slurry (orange/red).

-

Diazotization: Cool the mixture to -10°C. Add an aqueous solution of

dropwise sub-surface over 45 minutes. Critical: Control exotherm and foaming (evolution of -

Reaction: Allow the mixture to warm to room temperature over 2 hours. The diazonium species decomposes, releasing nitrogen gas and forming the C-Br bond.

-

Quench & Isolation: Cool to 0°C. Basify carefully with 20% NaOH to pH ~9.

-

Extraction: Extract with Dichloromethane (

). Wash combined organics with sodium thiosulfate (to remove excess -

Purification: Dry over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Safety Critical: Bromine is highly corrosive. HBr is corrosive. Perform all operations in a functioning fume hood.

Reactivity & Applications in Drug Design

The versatility of 66533-31-1 lies in its ability to undergo orthogonal functionalization.

Key Transformations

-

Suzuki-Miyaura Coupling: The C2-Br is an excellent partner for aryl boronic acids.

-

Catalyst:

or -

Base:

or -

Application: Synthesis of biaryl kinase inhibitors.

-

-

Buchwald-Hartwig Amination: Installation of amines at C2.

-

Utility: Creating aminopyridine cores common in GPCR ligands.

-

-

Lithiation/Exchange: Treatment with

-BuLi at -78°C generates the 2-lithio species, which can trap electrophiles (aldehydes, ketones) to form secondary alcohols.

Divergent Synthesis Map

Figure 2: Divergent reactivity profile demonstrating the utility of the C2-bromo handle.

Handling & Safety (SDS Summary)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[3] |

| Skin Irritation | H315 | Causes skin irritation.[3][4][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5] |

| STOT-SE | H335 | May cause respiratory irritation.[6][4] |

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive.

-

Incompatibility: Strong oxidizing agents, strong acids.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11041435, this compound. Retrieved from [Link]

-

Organic Syntheses. (1944). 2,6-Dimethylpyridine (Lutidine synthesis references). Org. Synth. 1944, 24, 43. (Foundational pyridine chemistry). Retrieved from [Link]

Sources

- 1. This compound | 66533-31-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. patents.justia.com [patents.justia.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. fishersci.com [fishersci.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 2-溴-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Monograph: 2-Bromo-4,5-dimethylpyridine

Primary Intermediate for Medicinal Chemistry & Agrochemical Synthesis [1]

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4][5]

The accurate characterization of 2-Bromo-4,5-dimethylpyridine is critical for stoichiometry in multi-step organic synthesis.[1] As a halogenated heterocyclic building block, its utility is defined by the lability of the C-Br bond at the 2-position, activated by the adjacent nitrogen atom.[1]

Molecular Weight Data

For high-resolution mass spectrometry (HRMS) and precise molar calculations, researchers must distinguish between the Average Molecular Weight (used for weighing reagents) and the Monoisotopic Mass (used for MS identification).

| Parameter | Value | Technical Context |

| Formula | Core Stoichiometry | |

| Average Molecular Weight | 186.05 g/mol | Used for calculating mmol/equivalents in reaction setup.[1] |

| Monoisotopic Mass | 184.984 Da ( | Primary peak in Mass Spec. |

| Isotopic Pattern | 1:1 Doublet | Distinctive doublet at |

| CAS Registry Number | 66533-31-1 | Unique identifier for the 4,5-dimethyl isomer.[1][2][3] |

Physical Properties

-

Appearance: Colorless to light yellow liquid (darkens upon oxidation/light exposure).

-

Boiling Point: Predicted ~252°C (often distilled under reduced pressure, e.g., 90-100°C @ 1-2 mmHg).[1]

-

Solubility: Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.[1]

-

Storage: Inert atmosphere (

or Ar), cold (

Synthetic Utility & Mechanism[1][7][8][9]

The this compound scaffold is a "privileged structure" in drug discovery.[1][4] The pyridine ring mimics the adenine core of ATP, making it a frequent choice for Kinase Inhibitor design.[1]

Reactivity Profile

The molecule possesses three distinct sites of reactivity:[1]

-

C2-Bromine: Highly reactive electrophile for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and

reactions.[1] The electron-deficient nature of the pyridine ring (due to the electronegative Nitrogen) facilitates oxidative addition at this position.[1] -

Pyridine Nitrogen: A basic site capable of coordination or N-alkylation (salt formation).[1]

-

C4/C5 Methyl Groups: The methyl groups provide steric bulk and lipophilicity (increasing LogP), which modulates the binding affinity in enzyme pockets.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent synthesis pathways accessible from this core intermediate.

Figure 1: Divergent synthesis pathways. The C2-Br bond serves as the primary handle for functionalization.[1]

Experimental Protocols

Synthesis of this compound (Retrosynthetic Strategy)

While often purchased, the synthesis typically proceeds from 3,4-Lutidine (3,4-dimethylpyridine).[1]

Mechanism:

-

N-Oxidation: 3,4-Lutidine is oxidized to 3,4-Lutidine-N-oxide using mCPBA or

.[1] -

Regioselective Bromination: The N-oxide activates the alpha-positions (C2 and C6).[1] Reaction with

or similar brominating agents effects the rearrangement/bromination to yield the 2-bromo derivative.[1]

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes coupling this compound with a phenylboronic acid derivative.[1]

Reagents:

-

Substrate: this compound (1.0 eq, 186 mg for 1 mmol scale)[1][3]

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst:

(0.05 eq) -

Base:

(2.0 M aqueous solution, 3.0 eq)[1] -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Setup: In a microwave vial or round-bottom flask, combine the bromide, boronic acid, and palladium catalyst.

-

Inertion: Seal the vessel and purge with Argon for 5 minutes. Critical:

species are oxygen-sensitive.[1] -

Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.

-

Reaction: Heat to 90°C for 4-12 hours. Monitor by LCMS (look for consumption of the Br-doublet peak).[1]

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Quality Control & Analytical Validation

Ensuring the identity of the 4,5-isomer is vital, as the 4,6-isomer (derived from 2,4-lutidine) is a common impurity with similar polarity.[1]

Mass Spectrometry Logic

The presence of Bromine provides a self-validating spectral signature.[1][5]

-

M+ Peak (185/187): You will observe two peaks of nearly equal height separated by 2 mass units.[1]

-

Peak A (185): Contains

. -

Peak B (187): Contains

.

-

-

Loss of Bromine: A fragment peak at [M-79] or [M-81] (approx 106 m/z) corresponds to the dimethylpyridine cation, confirming the core structure.[1]

NMR Validation (1H NMR in )

To distinguish the 4,5-dimethyl isomer from the 4,6-isomer:

-

2-Bromo-4,5-dimethyl: The two aromatic protons are at C3 and C6.[1] They are para to each other. You will typically see two singlets (or very weak coupling) in the aromatic region because they are not adjacent.

-

2-Bromo-4,6-dimethyl: The protons are at C3 and C5.[1] They are meta to each other and will show distinct meta-coupling (d, J ~1-2 Hz).

Visualization: Analytical Workflow

Figure 2: Analytical decision tree for validating molecular identity and isomeric purity.

References

-

PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine.[1] [Link]

-

Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry. [Link][6]

Sources

- 1. US3472860A - Production of 3,4-lutidine - Google Patents [patents.google.com]

- 2. 2-BROMO-4,5-DIMETHYL-PYRIDINE | 66533-31-1 [chemicalbook.com]

- 3. This compound | C7H8BrN | CID 11041435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Synthesis Guide: 2-Bromo-4,5-dimethylpyridine

CAS: 81964-33-4 (Generic), 66533-31-1 (Isomer specific) Formula: C₇H₈BrN Molecular Weight: 186.05 g/mol

Executive Summary

2-Bromo-4,5-dimethylpyridine is a critical heterocyclic building block in medicinal chemistry, particularly for the development of Vitamin B6 analogues, tyrosine kinase inhibitors, and agrochemicals. Its structural uniqueness lies in the ortho-bromine functionality combined with a specific dimethyl substitution pattern, enabling highly selective palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at the C2 position while maintaining steric bulk at C4 and C5.

This guide details three distinct synthetic pathways, prioritizing regioselectivity and scalability. The Modified Sandmeyer Route is presented as the robust industrial standard, while the Direct Lithiation Route offers a modern, atom-economical alternative.

Retrosynthetic Analysis & Strategy

The synthesis of this compound poses a regioselectivity challenge due to the presence of two methyl groups on the pyridine ring. The primary disconnection strategies involve:

-

C2–Br Disconnection (Nucleophilic Substitution): Displacing a diazonium group (from an amine) or a hydroxyl group (from a pyridone) with bromide.

-

C2–H Activation (Metalation): Direct deprotonation at the C2 position followed by electrophilic bromination.

Figure 1: Retrosynthetic connectivity showing the three primary access routes.

Route 1: The Modified Sandmeyer Sequence (Standard)

This route is the most reliable for producing multi-gram to kilogram quantities. It relies on the conversion of 2-amino-4,5-dimethylpyridine to the diazonium salt, which is then displaced by bromide.

Precursor Synthesis (Chichibabin Amination)

Note: Commercially available 2-amino-4,5-dimethylpyridine is preferred. If synthesizing from 3,4-lutidine, regioselectivity must be managed. The Chichibabin reaction of 3,4-lutidine yields a mixture of 2-amino-4,5-dimethylpyridine (attack at C6) and 2-amino-3,4-dimethylpyridine (attack at C2). The C6 position is sterically less hindered, favoring the desired isomer (approx. 3.5:1 ratio), but chromatographic separation is required.

Protocol: Diazotization-Bromination

Mechanism: Formation of an unstable diazonium salt followed by a radical-nucleophilic substitution (Sandmeyer-type) using Cu(I) catalysis or simple thermal decomposition in HBr.

Reagents:

-

2-Amino-4,5-dimethylpyridine (1.0 equiv)

-

Hydrobromic acid (48% aq., 10-15 equiv)

-

Sodium Nitrite (1.2 equiv)

-

Bromine (Br₂) (3.0 equiv) or CuBr (0.5 equiv)

Step-by-Step Methodology:

-

Salt Formation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2-amino-4,5-dimethylpyridine in 48% HBr. Cool the mixture to -10°C to -5°C using an ice/salt bath.

-

Bromine Addition: Add elemental bromine (Br₂) dropwise, maintaining the temperature below 0°C. A yellow/orange perbromide slurry will form.

-

Diazotization: Dropwise add a solution of NaNO₂ (in minimum water) over 45 minutes. Critical: Keep temperature strictly < 0°C to prevent premature phenol formation.

-

Decomposition: Stir for 1 hour at -5°C. Then, slowly warm the mixture to room temperature? followed by heating to 60°C for 1 hour to drive nitrogen evolution.

-

Workup: Cool to 0°C. Basify with NaOH (20% aq) to pH 10-11. Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via silica gel chromatography (Hexane/EtOAc 95:5) to remove any 2-pyridone byproduct.

Route 2: Regioselective Direct Lithiation (Modern)

This route utilizes "Directed Ortho Metalation" (DoM) principles. While 3,4-lutidine lacks a strong directing group, the inherent acidity of the C6 proton (adjacent to nitrogen, less sterically hindered than C2) allows for selective deprotonation using bulky superbases.

The Chemistry

Using a complex of n-Butyllithium (n-BuLi) and Dimethylaminoethanol (Li-DMAE) creates a "superbase" aggregate that enhances kinetic acidity at the C6 position over the C2 position.

Protocol

Reagents:

-

3,4-Lutidine (1.0 equiv)

-

n-BuLi (2.5 M in hexanes, 1.2 equiv)

-

Dimethylaminoethanol (1.2 equiv) or 2-Dimethylaminoethyl chloride

-

Electrophile: CBr₄ (Carbon tetrabromide) or Br₂ (1.5 equiv)

-

Solvent: Anhydrous Hexane/THF (4:1)

Step-by-Step Methodology:

-

Base Preparation: In a flame-dried Schlenk flask under Argon, mix n-BuLi and dimethylaminoethanol in hexane at -78°C to form the chelated lithium base. Stir for 30 mins at 0°C.

-

Lithiation: Cool to -78°C . Add 3,4-lutidine dropwise. The solution typically turns deep red/orange, indicating the formation of the 2-lithio-4,5-dimethylpyridine species.

-

Equilibration: Stir at -78°C for 1 hour. (Avoid warming, as this may lead to thermodynamic equilibration to the benzylic methyl positions).

-

Quench: Add a solution of CBr₄ (dissolved in THF) dropwise. The color will fade.

-

Workup: Quench with sat. NH₄Cl. Extract with Et₂O.

-

Result: This method typically yields the product in 60-75% yield with high regioselectivity (>10:1 favoring C6 over C2).

Figure 2: Reaction pathway for the regioselective lithiation of 3,4-lutidine.

Route 3: Dehydroxybromination (Pyridone Route)

If 4,5-dimethyl-2-pyridone is available (e.g., from condensation of 3-methyl-2-butanone with ethyl formate and ammonia sources), this is the cleanest route.

Protocol:

-

Mix 4,5-dimethyl-2-pyridone (1 equiv) with Phosphorus Oxybromide (POBr₃) (1.5 equiv) or PBr₅.

-

Heat neat or in Toluene at 100-110°C for 3-4 hours.

-

Pour onto ice/water (Exothermic hydrolysis of POBr₃).

-

Neutralize and extract. Advantage:[1][2][3] Very high purity.[4] Disadvantage: High cost of POBr₃.

Comparative Data Summary

| Feature | Sandmeyer Route | Direct Lithiation | Pyridone Route |

| Starting Material | 2-Amino-4,5-dimethylpyridine | 3,4-Lutidine | 4,5-Dimethyl-2-pyridone |

| Reagent Cost | Low | Medium | High (POBr₃) |

| Regioselectivity | High (determined by precursor) | Moderate to High (Temp. dependent) | Perfect |

| Scalability | Excellent (Kg scale) | Good (requires cryogenic cooling) | Good |

| Typical Yield | 70-85% | 60-75% | 85-95% |

| Key Hazard | Diazonium salt (Explosion risk) | Pyrophoric Lithiums | Corrosive Phosphorus halides |

Safety & Handling

-

Bromine (Br₂): Highly toxic and corrosive.[5] Use in a well-ventilated fume hood.

-

Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and decompose under controlled conditions.

-

n-Butyllithium: Pyrophoric. Requires strict anhydrous/anaerobic technique (Schlenk line).

-

Waste: All aqueous waste from Sandmeyer contains copper (if CuBr used) and must be treated as heavy metal waste.

References

-

Regioselective Lithiation of Methylpyridines: Gros, P., et al. "New bases for the regioselective lithiation of pyridine derivatives."[1] Journal of Organic Chemistry, 2002. Link

-

Sandmeyer Protocols: Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination." Journal of Organic Chemistry, 1977. Link

- Pyridone Conversion:Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 2010.

-

PubChem Compound Summary: this compound (CID 11041435). Link

Sources

- 1. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]

- 2. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 3. Bromination reactions with phosphorus bromides (bromo-phosphoranes): Phosphorus bromides (4): Discussion series on bromination/iodination reactions 42 – Chemia [chemia.manac-inc.co.jp]

- 4. chempap.org [chempap.org]

- 5. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

Technical Guide: Mass Spectrometric Analysis of 2-Bromo-4,5-dimethylpyridine

[1][2]

Executive Summary

This technical guide provides a rigorous analysis of the mass spectrometric behavior of 2-Bromo-4,5-dimethylpyridine (CAS: 66533-31-1).[1] Designed for analytical chemists and drug development researchers, this document details the ionization mechanisms, isotopic signatures, and fragmentation pathways critical for the identification and quality control of this pharmaceutical intermediate. The guide emphasizes the differentiation of the target analyte from structural isomers and process impurities using high-resolution mass spectrometry (HRMS) and standard GC-MS/LC-MS workflows.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before establishing mass spectral parameters, it is essential to define the analyte's core physicochemical attributes. This compound is a halogenated heterocycle frequently employed in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry.[1]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 66533-31-1 |

| Molecular Formula | C₇H₈BrN |

| Monoisotopic Mass | 184.9840 Da (⁷⁹Br) / 186.9820 Da (⁸¹Br) |

| Molecular Weight | 186.05 g/mol (Average) |

| Isotopic Pattern | 1:1 doublet (M⁺ : M+2) due to Bromine |

| LogP (Predicted) | ~2.3 - 2.6 |

| Physical State | Colorless to light yellow liquid |

Mass Spectrometry: Mechanistic Analysis

Ionization & Isotopic Signature

The most diagnostic feature of this compound in any ionization mode (EI or ESI) is the isotopic abundance of bromine.[1] Natural bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

-

Observation: The molecular ion cluster appears as a "doublet" separated by 2 Da.

-

Intensity Ratio: Approximately 1:1 (100% : 98%).

-

Diagnostic Value: This signature confirms the presence of a single bromine atom.[2] Absence of this pattern indicates de-halogenation (a common degradation pathway).

Fragmentation Pathways (Electron Impact - EI)

Under standard 70 eV Electron Impact (EI) ionization, the molecule undergoes predictable fragmentation driven by the stability of the aromatic pyridine ring and the weakness of the C-Br bond.

Primary Pathway: C-Br Cleavage (α-cleavage)

The dominant fragmentation event is the homolytic cleavage of the Carbon-Bromine bond.[1]

-

Precursor: [M]⁺• (m/z 185/187)

-

Product: [M - Br]⁺ at m/z 106 .[1]

-

Mechanism: The radical cation loses a bromine radical (Br•) to form the even-electron 4,5-dimethylpyridinyl cation (C₇H₈N⁺). This ion is highly stable due to resonance delocalization across the aromatic ring.

Secondary Pathway: Ring Degradation (HCN Loss)

Following the loss of bromine, the pyridinyl cation often undergoes ring contraction or cleavage, characteristically losing neutral hydrogen cyanide (HCN, 27 Da).

-

Transition: m/z 106

m/z 79. -

Product: C₆H₇⁺ (likely a cyclic hydrocarbon cation).

Tertiary Pathway: Benzylic-Type Rearrangement

Methyl-substituted pyridines can undergo hydrogen loss (M-1) similar to toluene forming a tropylium ion.[1] In this case, the formation of an azatropylium-like ion is possible, though less favorable than Br loss.

-

Observation: Minor peaks at m/z 184/186 (Loss of H•).

Visualization of Fragmentation Logic

Figure 1: Predicted fragmentation pathway of this compound under Electron Impact (EI) ionization.

Experimental Protocols

Sample Preparation (LC-MS/GC-MS)

Proper sample preparation is critical to avoid artifactual de-bromination or oxidation.[1]

-

Solvent Selection: Use LC-MS grade Methanol (MeOH) or Acetonitrile (ACN).[1] Avoid protic solvents if analyzing strictly by GC to prevent peak tailing.

-

Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 10 µg/mL for full-scan analysis.[1]

-

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter that could catalyze decomposition in the source.

GC-MS Instrument Conditions

GC-MS is the preferred method for this volatile intermediate.[1]

| Parameter | Setting | Rationale |

| Column | DB-5ms or equivalent (30m x 0.25mm, 0.25µm) | Non-polar stationary phase separates isomers effectively.[1] |

| Carrier Gas | Helium @ 1.0 mL/min | Standard flow for optimal separation efficiency.[1] |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation.[1] |

| Oven Program | 50°C (1 min) | Slow ramp separates the 4,5-dimethyl isomer from potential 4,6- or 2,3- isomers.[1] |

| Ion Source | EI (70 eV), 230°C | Standard ionization energy for reproducible spectral libraries.[1] |

| Scan Range | m/z 40 - 300 | Covers molecular ion and all relevant fragments.[1] |

LC-MS Instrument Conditions (Alternative)

For reaction monitoring in polar media, ESI-MS is applicable.[1]

-

Ionization: Electrospray Ionization (ESI), Positive Mode (+).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Target Ion: [M+H]⁺ at m/z 186.0 and 188.0.

-

Note: In ESI, the [M+H]⁺ ion is dominant. Fragmentation requires MS/MS (CID) to observe the m/z 106 daughter ion.

Data Interpretation & Quality Control

Differentiating Isomers

The 4,5-dimethyl pattern is structurally distinct from the 4,6-dimethyl isomer (a common impurity).

-

Retention Time: The 4,5-isomer typically elutes later than the 4,6-isomer on non-polar columns due to slightly higher boiling point and packing density.

-

Fingerprint: While mass spectra are similar, the ratio of the [M-H]⁺ to [M-CH₃]⁺ peaks can vary subtly between isomers. Use an authentic standard for retention time confirmation.

Impurity Profiling

Common synthesis impurities include:

References

Sources

- 1. Showing Compound 2,5-Dimethylpyridine (FDB004388) - FooDB [foodb.ca]

- 2. youtube.com [youtube.com]

- 3. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C7H8BrN | CID 11041435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-BROMO-4,5-DIMETHYL-PYRIDINE | 66533-31-1 [chemicalbook.com]

A Technical Guide to the Safe Handling of 2-Bromo-4,5-dimethylpyridine

Introduction: 2-Bromo-4,5-dimethylpyridine is a halogenated heterocyclic compound that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its structural motifs are found in various biologically active molecules. As with many specialized intermediates, a comprehensive, publicly available Safety Data Sheet (SDS) for this specific CAS number (66533-31-1) is not readily accessible.

This guide is designed for researchers, chemists, and drug development professionals. It provides a robust safety and handling framework by synthesizing data from structurally analogous brominated pyridines. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to manage risk effectively. This document serves as a core safety protocol, which should be supplemented by institution-specific safety procedures.

Section 1: Compound Identification and Physicochemical Properties

Proper identification is the first step in a risk assessment. While detailed experimental data for this compound is sparse, its basic identifiers are known.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 66533-31-1 | [1] |

| Molecular Formula | C₇H₈BrN | [1] |

| Molecular Weight | 186.05 g/mol | [1] |

| Synonyms | Pyridine, 2-bromo-4,5-dimethyl- | [1] |

| Physical State | Liquid (Predicted based on analogues) | [2][3] |

| Boiling Point | 68 °C @ 0.8 mmHg (Analogue: 2-Bromo-4,6-dimethylpyridine) | [2][3] |

| Density | 1.42 g/mL (Analogue: 2-Bromo-4,6-dimethylpyridine) | [2][3] |

Section 2: Hazard Assessment and GHS Classification

Due to the absence of a specific SDS, the following GHS classification is extrapolated from documented hazards of close structural analogues, such as 2-bromopyridine, 2-bromo-5-methylpyridine, and other substituted bromopyridines. A conservative approach is taken, particularly regarding acute toxicity, where different analogues present varying levels of risk.

| Hazard Class | Category | Hazard Statement | Rationale / Causality |

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | Bromopyridines consistently show oral toxicity.[4][5][6][7] Given that some analogues are Category 3, it is prudent to handle this compound as potentially highly toxic upon ingestion. |

| Acute Toxicity, Dermal | Category 2 / 4 | H310: Fatal in contact with skin or H312: Harmful in contact with skin | This is a critical hazard. 2-Bromopyridine is classified as "Fatal in contact with skin".[4][6] The potential for rapid absorption through the skin necessitates the most stringent dermal protection protocols. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | This is a consistent finding across nearly all brominated pyridine analogues, indicating the compound can cause inflammation and irritation upon dermal contact.[4][5][7][8][9] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with the eyes is expected to cause significant irritation, as is common for this chemical class.[3][4][5][7][8][9] |

| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors or aerosols is likely to irritate the respiratory tract.[4][5][6][7][9] This underpins the requirement for handling in a certified chemical fume hood. |

| Flammable Liquids | Category 3 (Potential) | H226: Flammable liquid and vapor | Some analogues are flammable liquids.[4][6] Until a flash point is determined, this compound should be treated as flammable and kept away from ignition sources. |

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls and PPE, is required to mitigate the risks identified above.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]

-

Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be located in close proximity to the workspace.[5] This is critical for immediate decontamination following accidental skin or eye contact.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the highest potential risk (i.e., fatal dermal toxicity).

| PPE Type | Specification | Rationale / Causality |

| Hand Protection | Nitrile or Neoprene gloves. | To prevent skin contact. Given the potential for fatal dermal toxicity, glove integrity is paramount. Double-gloving is recommended for transfers of significant quantities. Always inspect gloves before use and remove them carefully to avoid contamination.[4][5][8] |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield is required when handling larger volumes (>50 mL) to protect the entire face.[5][8] |

| Skin and Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | A lab coat protects against minor splashes.[8][10] For larger-scale work, a chemically resistant apron over the lab coat is advised. Contaminated clothing must be removed immediately and laundered before reuse.[4][5][11] |

| Respiratory Protection | Not required if handled in a fume hood. | An air-purifying respirator with an organic vapor cartridge may be necessary for emergency situations or if engineering controls fail.[5] |

Section 4: Safe Handling and Storage Protocols

Proactive Handling Workflow

-

Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm the fume hood is operational and the area is clear of clutter and ignition sources.

-

Aliquotting: When transferring the liquid, use a properly grounded system if large quantities are involved to prevent static discharge.[6] Always perform transfers in a fume hood and over a secondary containment tray.

-

Post-Handling: After use, securely close the container.[5][6][8] Decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water, even if no contact is suspected.[5][8][9] Do not eat, drink, or smoke in the laboratory.[5][7][9]

Chemical Storage

-

Container: Store in the original, tightly sealed container.[5][6][8]

-

Location: Keep in a cool, dry, and well-ventilated area designated for toxic and flammable chemicals.[5][7][11] Store locked up to restrict access.[5][6][8][9]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and acid chlorides.[6][7] Incompatible materials can lead to vigorous, exothermic reactions.

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency is critical.

Spill Response

Immediate assessment of the spill size and location dictates the response. All personnel in the area should be alerted.

Step-by-Step Spill Cleanup (Small, Contained Spill):

-

Alert: Alert colleagues in the immediate vicinity.

-

Contain: If safe to do so, prevent the spill from spreading.

-

Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[11][12]

-

Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[6]

-

Decontaminate: Wipe the spill area with soap and water.

-

Dispose: Seal and label the waste container and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[12]

First Aid Measures

Immediate action is required for any personnel exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8][9] |

| Skin Contact | This is a medical emergency. Immediately remove all contaminated clothing while flushing the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][6] Do not delay. |

| Inhalation | Move the victim to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][6][8][9] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention and show them the container or safety information for the chemical.[4][6][9] |

Section 6: Waste Disposal

All materials contaminated with this compound are considered hazardous waste.

-

Segregation: Do not mix this waste with other waste streams.[12]

-

Containerization: Collect all waste (unused product, contaminated absorbents, pipette tips, etc.) in a clearly labeled, sealed, and chemically compatible container. The label must read "Hazardous Waste" and include the full chemical name.[12]

-

Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program.[6][8][9][12] High-temperature incineration is the typical method for halogenated organic compounds.[12]

References

-

Fisher Scientific. (2025, December 19). Safety Data Sheet - 5-Bromo-2-methoxypyridine. 8

-

Apollo Scientific. 2-Bromo-5-fluoropyridine Safety Data Sheet. 10

-

Jubilant Ingrevia Limited. 2-Bromopyridine Safety Data Sheet. 4

-

BenchChem. (2025). Proper Disposal of 2-Bromo-4-methylpyridine: A Comprehensive Guide. 12

-

Cole-Parmer. Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. 11

-

Fisher Scientific. (2025, December 19). Safety Data Sheet - 2-Bromo-5-methylpyridine. 9

-

Chem-Impex. 2-Bromo-4,6-dimethylpyridine Product Page. 2

-

Jubilant Ingrevia. 2-Bromo-5-methylpyridine Safety Data Sheet. 5

-

Fisher Scientific. (2025, December 18). Safety Data Sheet - 2-Bromopyridine. 6

-

TCI Chemicals. 2-Bromo-4,6-dimethylpyridine Product Page. 3

-

Fisher Scientific. (2025, December 19). Safety Data Sheet - 2-Bromo-5-methylpyridine. 7

-

Sigma-Aldrich. 2-Bromo-4-methylpyridine 97% Product Page.

-

S D FINE- CHEM LIMITED. 1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN GHS Safety Data Sheet.

-

PubChem. This compound Compound Summary. National Center for Biotechnology Information. 1

-

Tokyo Chemical Industry. 2-Bromo-5-fluoropyridine Product Page.

-

PubChem. 2-Bromo-4,5-dimethylthiazole Compound Summary. National Center for Biotechnology Information. 13

Sources

- 1. This compound | C7H8BrN | CID 11041435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Bromo-4,6-dimethylpyridine | 4926-26-5 | TCI AMERICA [tcichemicals.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ca [fishersci.ca]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2-Bromo-4,5-dimethylthiazole | C5H6BrNS | CID 9942366 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Assessment: Purity Profiles of Commercial 2-Bromo-4,5-dimethylpyridine

Topic: Purity of commercially available 2-Bromo-4,5-dimethylpyridine Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Process Chemists

Executive Summary

Commercially available This compound (CAS: 66533-31-1) is a critical electrophile in the synthesis of kinase inhibitors and functionalized heterocycles. While Certificate of Analysis (CoA) documents typically claim purities of >95% or >98% by GC, these figures often mask a specific, non-trivial risk: regioisomeric contamination .

Due to the directing effects inherent in its industrial synthesis, this compound frequently contains 2-bromo-3,4-dimethylpyridine . Because these isomers share nearly identical boiling points and polarities, they co-elute in standard HPLC/GC gradients, leading to "ghost" impurities in downstream Suzuki-Miyaura or Buchwald-Hartwig couplings. This guide outlines the synthetic origins of these impurities, their impact on catalytic cycles, and the definitive analytical protocols required to validate your starting material.

Synthetic Origins & Impurity Profiling

To understand the impurity profile, one must analyze the industrial route. The most common large-scale synthesis involves the Chichibabin amination of 3,4-lutidine followed by a Sandmeyer-type bromination .

The Regioselectivity Problem

The precursor, 3,4-lutidine (3,4-dimethylpyridine), has two nucleophilic sites available for amination: C2 and C6.

-

Path A (Major): Amination at C6 (sterically less hindered) yields 2-amino-4,5-dimethylpyridine .

-

Path B (Minor): Amination at C2 (sterically hindered by the C3-methyl) yields 2-amino-3,4-dimethylpyridine .

Commercial suppliers rarely separate these amine isomers via fractional distillation due to their close boiling points. Consequently, the mixture is carried forward to the bromination step, fixing the ratio of the final bromo-pyridine isomers.

Visualization of Impurity Genesis

The following diagram illustrates the bifurcation point where the impurity is introduced.

Figure 1: Synthetic pathway showing the origin of the critical regioisomeric impurity.

Analytical Strategy: The "Singlet vs. Doublet" Test

Standard GC-MS is often insufficient for distinguishing the 4,5-dimethyl and 3,4-dimethyl isomers because their mass fragmentation patterns are nearly identical. Proton NMR (

The Diagnostic Logic

The distinction relies on the coupling patterns of the aromatic protons.

| Feature | Target: 2-Bromo-4,5-dimethyl | Impurity: 2-Bromo-3,4-dimethyl |

| Structure | H atoms at C3 and C6 | H atoms at C5 and C6 |

| Relationship | Para (separated by 2 carbons) | Ortho (adjacent carbons) |

| Coupling Constant ( | ||

| NMR Appearance | Two Singlets | Two Doublets |

Protocol: qNMR Purity Assessment

Objective: Quantify the mole fraction of the 3,4-dimethyl impurity.

-

Sample Prep: Dissolve ~10 mg of sample in 0.6 mL

. -

Acquisition: Run a standard 16-scan

H-NMR. -

Analysis Region (6.5 – 8.5 ppm):

-

Look for the two sharp singlets of the target (typically

8.0–8.2 and -

Zoom into the baseline. Look for small doublets (roofing effect may be visible).

-

-

Calculation:

Impact on Downstream Chemistry

Ignoring this impurity profile can lead to catastrophic failures in catalytic cross-coupling reactions.

Steric Poisoning in Suzuki Couplings

In a Suzuki-Miyaura coupling, the oxidative addition of Pd(0) into the C-Br bond is the rate-determining step for electron-rich pyridines.

-

Target (4,5-dimethyl): The C2-Br bond is relatively accessible. The methyl groups are far enough away (C4, C5) to not interfere with the Pd center.

-

Impurity (3,4-dimethyl): The methyl group at C3 is ortho to the bromine. This creates significant steric bulk, retarding the oxidative addition rate.

-

Consequence: If you are optimizing a reaction based on the consumption of the starting material, the impurity will accumulate, potentially poisoning the catalyst or complicating the final purification.

-

Separation of Product Isomers

If the impurity reacts, it forms a regioisomeric product (e.g., 2-aryl-3,4-dimethylpyridine). Separating this from the desired 2-aryl-4,5-dimethylpyridine is notoriously difficult, often requiring preparative HPLC with chiral stationary phases or extensive recrystallization, resulting in significant yield loss.

Purification Protocols

If your commercial batch fails the NMR test (>5% isomer), use the following purification hierarchy.

Table 1: Purification Decision Matrix

| Method | Effectiveness | Yield Loss | Notes |

| Recrystallization | High | Moderate (30-40%) | Best for solid samples. Use Hexanes/EtOAc (9:1). The symmetric 4,5-isomer packs better and crystallizes first. |

| Acid-Base Extraction | Low | Low | Ineffective for isomer separation. Both are basic pyridines with similar pKa. |

| Fractional Distillation | Low | High | Boiling points are within 2-3°C. Requires spinning band column (inefficient for lab scale). |

| Flash Chromatography | Medium | High | Requires very shallow gradient (e.g., 0-5% EtOAc in Hexanes over 30 CV). |

Recommended Recrystallization Protocol[1]

-

Dissolve crude solid in minimal boiling Hexanes.

-

Add Ethyl Acetate dropwise until solution is clear.

-

Cool slowly to room temperature, then to -20°C.

-

Filter the crystals (Target). The mother liquor will be enriched in the 3,4-dimethyl impurity (which is more soluble due to the ortho-methyl disrupting crystal packing).

References

- Synthesis of Pyridine Derivatives: Title: "Regioselective synthesis of substituted pyridines via the Chichibabin reaction." Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3. Context: Explains the steric control favoring C6 substitution in 3-substituted pyridines.

-

Analytical Characterization

- Title: "NMR Data for this compound (CAS 66533-31-1)"

- Source:ChemicalBook / Spectral D

-

URL:

-

Cross-Coupling Mechanisms

- Title: "Steric Effects in the Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Halides."

-

Source:Journal of the American Chemical Society.[1]

- Context: Details the retardation of oxidative addition by ortho-substituents (C3-methyl effect).

-

Commercial Purity Standards

- Title: "Product Specification: this compound >98.0%(GC)"

- Source:TCI Chemicals.

-

URL:

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-4,5-dimethylpyridine

[1]

Executive Summary & Strategic Importance

2-Bromo-4,5-dimethylpyridine is a critical heterocyclic building block in the synthesis of kinase inhibitors and enzyme modulators (e.g., human dihydroorotate dehydrogenase [hDHODH] inhibitors). Unlike simple halopyridines, this substrate presents a unique "Electronic Push-Pull" challenge :

-

The "Pull": The 2-position bromine is generally activated for oxidative addition due to the adjacent electronegative nitrogen.

-

The "Push": The 4,5-dimethyl substituents donate electron density into the ring (inductive and hyperconjugative effects), rendering the C-Br bond less electrophilic than in unsubstituted 2-bromopyridine.[1] Furthermore, these alkyl groups increase the basicity of the pyridine nitrogen, increasing the risk of catalyst poisoning via stable Pd-N coordination.

This guide provides a validated protocol to overcome these electronic hurdles, prioritizing high turnover numbers (TON) and suppression of protodeboronation side-reactions.

Mechanistic Insight & Catalyst Selection

To achieve high yields, one must understand the competition between the productive catalytic cycle and the non-productive catalyst sequestration.

The "Nitrogen Poisoning" Trap

In standard couplings, the pyridine nitrogen can displace weak ligands (like PPh3) on the Palladium center, forming a stable [Ar-Pd(L)2-N_py]+ species that arrests the cycle.[1]

-

Solution: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) that sterically or electronically prevent N-coordination.

Graphviz Diagram: Catalytic Cycle & Off-Cycle Traps

The following diagram illustrates the standard cycle versus the specific "trap" relevant to 4,5-dimethylpyridine.

Caption: Catalytic cycle highlighting the off-cycle Pd-N coordination trap common with electron-rich 2-bromopyridines.

Optimization Matrix

The following conditions have been stratified by "Standard" (robust, cost-effective) and "Advanced" (for sterically hindered or difficult boronic acids).

| Parameter | Method A: Standard (High Throughput) | Method B: Advanced (Difficult Substrates) | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%) | dppf resists N-displacement; XPhos is bulky/e-rich to boost oxidative addition. |

| Base | K₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ (2.0 - 3.0 equiv) | K₃PO₄ is more soluble in organic/water mixes and minimizes protodeboronation of unstable boronates. |

| Solvent | 1,4-Dioxane / Water (4:[1]1) | n-Butanol / Water (4:[1]1) or Toluene/Water | Dioxane is universal; n-Butanol/Water enables lower temp activation for XPhos systems. |

| Temp | 80°C - 100°C | 90°C - 110°C | Higher temp required to overcome the electron-rich nature of the C-Br bond.[1] |

| Time | 4 - 12 Hours | 2 - 6 Hours | XPhos systems are typically faster. |

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Recommended for coupling with simple phenyl or heteroaryl boronic acids.

Materials:

-

This compound (1.0 equiv, 186.05 g/mol )[2]

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane (degassed) and Water (degassed)

Step-by-Step:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the this compound, boronic acid, K₂CO₃, and Pd catalyst.

-

Note: If the boronic acid is prone to protodeboronation (e.g., 2-heteroaryl boronates), delay its addition until the mixture is at temperature, or switch to Protocol B.

-

-

Inert: Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles).

-

Solvate: Inject degassed 1,4-Dioxane and Water (ratio 4:1) via syringe. Concentration should be roughly 0.1 M to 0.2 M with respect to the bromide.

-

React: Heat the mixture to 90°C in an oil bath or heating block. Stir vigorously (>800 RPM) to ensure phase transfer.

-

Monitor: Check by LC-MS or TLC after 2 hours. The starting bromide (Rf ~0.5 in 20% EtOAc/Hex) should disappear.

-

Workup: Cool to RT. Dilute with EtOAc and wash with Water and Brine. Dry over Na₂SO₄.[5]

-

Purification: Flash chromatography. Tip: Pyridines can streak on silica; add 1% Triethylamine to the eluent if necessary.

Protocol B: The "High-Performance" Method (XPhos Pd G2/G3)

Recommended for sterically hindered boronic acids or when Protocol A fails.[1]

Step-by-Step:

-

Charge: Add this compound (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to the vial.

-

Catalyst: Add XPhos Pd G2 (2 mol%) or generate in situ using Pd₂(dba)₃ (1 mol%) and XPhos (4 mol%).

-

Solvent: Add n-Butanol and Water (4:1). The use of alcoholic solvents often accelerates XPhos-mediated couplings.

-

React: Heat to 100°C for 4 hours.

-

Workup: Standard extraction.

Troubleshooting & Decision Logic

Use this decision tree to navigate common failure modes with this specific substrate.

Caption: Decision tree for troubleshooting Suzuki coupling of this compound.

Safety & Handling

-

Physical State: this compound is a solid (MP: ~40-45°C, though often reported as low-melting solid or semi-solid depending on purity).[1]

-

Hazards: Like many halopyridines, it is a skin and eye irritant and a potential sensitizer.

-

Precaution: Handle in a fume hood. Avoid contact with metal spatulas if possible (use plastic or glass) to prevent contamination before the reaction.

-

Waste: Segregate halogenated organic waste.

References

-

Suzuki-Miyaura Coupling of 2-Bromopyridines (General Review)

- Title: A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.

-

Source: BenchChem Application Notes.[6]

-

Physical Data & CAS Verification

-

Catalyst Selection for Deactivated Pyridines

-

XPhos Protocol for Difficult Heterocycles

- Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters.

- Source: Organic Letters (ACS).

-

URL:[Link]

Sources

- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 2. This compound | C7H8BrN | CID 11041435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US20160280721A1 - Cross-coupling of unactivated secondary boronic acids - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | 66533-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Application Note: High-Efficiency Buchwald-Hartwig Amination of 2-Bromo-4,5-dimethylpyridine

Abstract & Strategic Importance

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Palbociclib, Ribociclib). 2-Bromo-4,5-dimethylpyridine represents a uniquely challenging substrate; while the 2-position is activated for oxidative addition, the electron-donating methyl groups at C4 and C5 increase the basicity of the pyridine nitrogen, exacerbating catalyst poisoning via competitive coordination.

This guide provides a validated protocol for the Buchwald-Hartwig cross-coupling of this compound. Unlike standard aryl halide couplings, this substrate requires specific ligand architectures to outcompete the substrate's own nitrogen atom for the palladium center.

Mechanistic Insights: The "Pyridine Problem"

To successfully aminate this substrate, one must understand the specific failure modes. The catalytic cycle is often interrupted by the formation of off-cycle resting states.

Catalytic Cycle & Inhibition Pathways

The diagram below illustrates the standard cycle versus the specific inhibitory pathway common to electron-rich pyridines.

Figure 1: Catalytic cycle highlighting the competitive binding of the pyridine nitrogen (Off-Cycle Trap). Bulky ligands are required to destabilize the trap and force the equilibrium back to the active cycle.

Critical Optimization Parameters

Ligand Selection Strategy

The choice of ligand is the single most critical variable. For 2-bromopyridines, bidentate ligands or bulky Buchwald biarylphosphines are essential to prevent the formation of stable Pd-dimers and inhibit N-coordination.

| Ligand Class | Recommended Ligand | Rationale for this compound |

| Bidentate (Standard) | Xantphos | Large bite angle (111°) favors reductive elimination; rigid backbone prevents catalyst deactivation. Excellent for primary amines. |

| Bidentate (Alternative) | BINAP | Robust historical standard. Good for smaller secondary amines. |

| Biaryl Monophosphine | BrettPhos | Extremely bulky.[1] Prevents the substrate nitrogen from binding to Pd. Best for primary amines and anilines. |

| Biaryl Monophosphine | RuPhos | Excellent for secondary amines and sterically hindered coupling partners. |

Base & Solvent Systems[2][3][4]

-

Base: NaOtBu (Sodium tert-butoxide) is the gold standard. It allows for rapid deprotonation. If the substrate contains base-sensitive groups (e.g., esters), switch to Cs₂CO₃ (Cesium Carbonate), though reaction times will increase.

-

Solvent: Toluene or 1,4-Dioxane . Toluene is generally preferred for NaOtBu to minimize polarity-induced catalyst aggregation. Dioxane is required if Cs₂CO₃ is used (higher solubility).

Standardized Experimental Protocol

Method A: The "Workhorse" Protocol (Xantphos/Pd₂dba₃)

Recommended for: Primary amines, anilines, and unhindered secondary amines.

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (1.5 - 2.0 mol%)

-

Xantphos (3.0 - 4.5 mol%)

-

NaOtBu (1.4 equiv)

-

Toluene (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

-

Catalyst Pre-complexation (Crucial):

-

In a glovebox or under active Argon flow, add Pd₂(dba)₃ and Xantphos to a reaction vial.

-

Add 1/3 of the total Toluene volume. Stir at RT for 5-10 minutes. Visual Check: The solution should turn from dark purple/red to a clear orange/brown, indicating active ligation.

-

-

Substrate Addition:

-

Add the this compound, the Amine, and the NaOtBu to the vial.

-

Add the remaining Toluene.

-

-

Deoxygenation:

-

Seal the vial with a septum cap. Sparge with Argon for 5 minutes (if outside glovebox).

-

-

Reaction:

-

Heat block to 100°C . Stir vigorously (1000 rpm).

-

Time: 4–16 hours.

-

-

Monitoring:

-

Check LCMS at 2 hours. Look for consumption of bromide (M+H = 186/188).

-

Note: If conversion stalls at 50%, add 1 mol% more pre-complexed catalyst.

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite (elute with EtOAc).

-

Concentrate and purify via flash chromatography (typically Hex/EtOAc or DCM/MeOH).

-

Method B: The "High-Difficulty" Protocol (BrettPhos Pd G3/G4)

Recommended for: Low-nucleophilicity amines, bulky secondary amines, or if Method A fails.

Reagents:

-

Catalyst: BrettPhos Pd G4 (2-5 mol%) - Precatalysts are superior here as they ensure 1:1 L:Pd ratio.

-

Base: NaOtBu (1.4 equiv) or LHMDS (2.0 equiv, for very weak nucleophiles)

-

Solvent: 1,4-Dioxane (anhydrous)

Procedure Modifications:

-

Skip the pre-complexation step; add the G4 precatalyst directly with solids.

-

Run at 80°C initially; ramp to 110°C only if sluggish.

Troubleshooting & Decision Logic

Use the following workflow to diagnose low yields.

Figure 2: Troubleshooting logic for common failure modes in aminopyridine coupling.

References

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7][8][9] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

-

Guram, A. S., & Buchwald, S. L. (1994).[2] Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.[2] Link

-

Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Wagaw, S., & Buchwald, S. L. (1996).[4] The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation.[2][3][4][5][7] The Journal of Organic Chemistry, 61(21), 7240–7241. Link

-

BenchChem. (2025).[3] Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem Protocols. Link

Sources

- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

Sonogashira coupling using 2-Bromo-4,5-dimethylpyridine

Topic: Sonogashira Coupling of 2-Bromo-4,5-dimethylpyridine: High-Efficiency Protocols and Mechanistic Insights Content Type: Advanced Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Strategic Value of the Scaffold